(2R)-4-Cyclopentyl-2-methylbutan-1-amine
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Overview
Description
(2R)-4-Cyclopentyl-2-methylbutan-1-amine is an organic compound with a unique structure that includes a cyclopentyl ring attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Cyclopentyl-2-methylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentyl ring, which can be derived from cyclopentanol or cyclopentanone.
Alkylation: The cyclopentyl ring is then alkylated with a suitable alkyl halide, such as 2-bromo-2-methylbutane, under basic conditions to form the intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Cyclopentyl-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(2R)-4-Cyclopentyl-2-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-4-Cyclopentyl-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Cyclopentyl-2-methylbutan-1-amine: The enantiomer of (2R)-4-Cyclopentyl-2-methylbutan-1-amine with similar but distinct biological activities.
4-Cyclopentyl-2-methylbutan-1-amine: A compound with a similar structure but lacking the specific stereochemistry.
Cyclopentylamine: A simpler compound with a cyclopentyl ring and an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers and structurally similar compounds.
Properties
IUPAC Name |
(2R)-4-cyclopentyl-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYSEIZFDGCAW-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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